molecular formula C19H19ClN4O B10956715 2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide

2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide

Cat. No.: B10956715
M. Wt: 354.8 g/mol
InChI Key: FBBMZNSLLDTQHK-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide is a complex organic compound that features a combination of indole and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide is unique due to its combination of indole and hydrazide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide

InChI

InChI=1S/C19H19ClN4O/c1-2-17(23-15-7-5-6-14(20)10-15)19(25)24-22-12-13-11-21-18-9-4-3-8-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+

InChI Key

FBBMZNSLLDTQHK-WSDLNYQXSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC(=CC=C3)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.